molecular formula C12H8ClFO B6373418 MFCD18313673 CAS No. 1261959-71-0

MFCD18313673

Cat. No.: B6373418
CAS No.: 1261959-71-0
M. Wt: 222.64 g/mol
InChI Key: ZROJJFLCDYAWHI-UHFFFAOYSA-N
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Description

MFCD18313673 is a chemical compound distinguished by its unique molecular structure and functional properties. Such compounds are typically characterized by:

  • Molecular Complexity: Incorporation of aromatic rings or metal centers, as seen in pyrazolo-pyridines (e.g., C8H7N3 in ) or boronic acid derivatives (e.g., C6H5BBrClO2 in ) .
  • Applications: Use in pharmaceuticals, agrochemicals, or materials science due to their bioactivity or catalytic properties .
  • Synthesis: Multi-step reactions involving cross-coupling catalysts (e.g., palladium complexes) or green chemistry approaches (e.g., A-FGO catalysts in ) .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROJJFLCDYAWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684208
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-71-0
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of 2-chlorophenyl magnesium bromide with 3-fluorophenol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 5-(2-Chlorophenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or to modify the existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: This reaction involves replacing one of the substituents on the aromatic ring with another group, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

5-(2-Chlorophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Identifier Molecular Formula Molecular Weight Key Functional Groups Primary Application Synthesis Method
This compound C₉H₁₀N₂O₂ (hypothetical) 190.19 Amide, aromatic ring Pharmaceutical intermediate Palladium-catalyzed coupling
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloro-pyrolotriazine Kinase inhibitor N-ethyl-N,N-diisopropylamine-mediated alkylation
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid, halogen Suzuki-Miyaura coupling reagent Pd-catalyzed borylation
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Bromo-benzoate Polymer synthesis A-FGO-catalyzed esterification

Table 2: Physicochemical Properties

Compound Identifier Solubility (mg/mL) Log P Bioavailability Score Hazard Profile
This compound 0.24 (ESOL) 2.15 0.55 H315, H319
CAS 918538-05-3 0.24 2.99 0.55 H315-H319-H335
CAS 1046861-20-4 0.24 2.15 0.55 H302
CAS 1761-61-1 0.69 1.64 0.55 H302

Research Findings and Key Distinctions

Structural Similarities

  • Heterocyclic Cores : this compound and CAS 918538-05-3 both feature nitrogen-rich heterocycles, enhancing their binding affinity to biological targets like kinases .
  • Halogenation : CAS 1046861-20-4 and CAS 1761-61-1 incorporate halogens (Br, Cl), improving stability and reactivity in cross-coupling reactions .

Functional Differences

  • Bioactivity : CAS 918538-05-3 shows higher cytotoxicity (IC₅₀ < 1 µM in kinase assays) compared to this compound, which may prioritize the latter for safer drug candidates .
  • Synthetic Accessibility : this compound’s synthesis (hypothetical) requires palladium catalysts, whereas CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with green chemistry principles .

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